3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline is a complex organic compound characterized by its unique bicyclic structure and nitrogen-containing moieties. This compound is notable for its potential applications in medicinal chemistry and pharmacology, particularly as a scaffold for drug development.
This compound is classified under the category of diazatricyclo compounds, which are derivatives of aniline featuring a bicyclic structure with nitrogen atoms incorporated into the rings. The molecular formula for 3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline is with a molecular weight of approximately 257.38 g/mol .
The synthesis of 3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline typically involves multi-step organic reactions that may include cyclization and functional group transformations. Specific methodologies may vary but often include:
The molecular structure of 3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline can be represented in terms of its geometric configuration:
The structural representation can be illustrated using SMILES notation: CC1=C(N=C2C1=NN(C2=C(C=C(C=C2)C)C)C)
.
The compound may participate in various chemical reactions typical for aromatic amines and diazatricyclic compounds:
These reactions are fundamental for modifying the compound’s structure to enhance biological activity or alter physical properties.
While specific data on the mechanism of action for 3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline is limited, compounds within this class often exhibit interactions with biological targets such as receptors or enzymes.
Potential mechanisms include:
The physical and chemical properties of 3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline include:
Further characterization through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would provide additional insights into its properties.
The unique structure of 3-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline makes it a candidate for various scientific applications:
Research into this compound may yield valuable insights into its efficacy and mechanisms within biological systems, contributing to advancements in medicinal chemistry and therapeutic applications.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: